

Application Note: Chromatographic Separation of Echinatine N-oxide and Its Isomers

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Compound of Interest		
Compound Name:	Echinatine N-oxide	
Cat. No.:	B15588203	Get Quote

Audience: Researchers, scientists, and drug development professionals involved in natural product analysis, food safety, and toxicology.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of phytotoxins found in thousands of plant species worldwide. Their presence in the food chain, through contamination of products like honey, tea, and herbal supplements, poses a significant health risk due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3] PAs often exist as both tertiary free bases and their corresponding N-oxides (PANOs).[4][5] The N-oxides are generally more polar and can be present in higher concentrations than the free bases.[6]

The analytical challenge in PA analysis is compounded by the existence of numerous structural isomers and stereoisomers, which are often difficult to separate chromatographically but may exhibit different toxicities.[5] **Echinatine N-oxide**, an N-oxide of the retronecine-type PA, shares its mass with several other isomers, including Rinderine N-oxide, Intermedine N-oxide, and Lycopsamine N-oxide. Achieving baseline separation of these isomers is critical for accurate identification and quantification.

This application note details a robust ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method for the separation and quantification of **Echinatine N-oxide** and its challenging isomers in various matrices.



Experimental Protocols

This protocol synthesizes common and effective techniques for the analysis of PAs and their Noxides from complex matrices.[2][7]

Reagents and Materials

- Standards: Analytical reference standards of Echinatine N-oxide and its isomers (e.g., Intermedine N-oxide, Lycopsamine N-oxide) with purity >95%.[8]
- Solvents: LC-MS grade acetonitrile, methanol, and water.[2]
- Additives: Formic acid (≥98%).
- SPE Cartridges: Oasis MCX (Mixed-Mode Cation Exchange) or equivalent.[7]
- Sample Matrices: Blank honey, tea, and milk for matrix-matched calibration curves.

Standard Solution Preparation

- Individual Stock Solutions (e.g., 1000 µg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of methanol. Store at -20°C.[7]
- Intermediate Stock Mixture (e.g., 10 μg/mL): Prepare a mixed solution of all target analytes by diluting the individual stock solutions in a 95:5 (v/v) water:methanol mixture.
- Working Calibration Standards (e.g., 0.1 100 ng/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock mixture using blank matrix extract to account for matrix effects.

Sample Preparation (SPE Cleanup)

The following is a generalized procedure for tea, honey, or milk samples.[2][7]

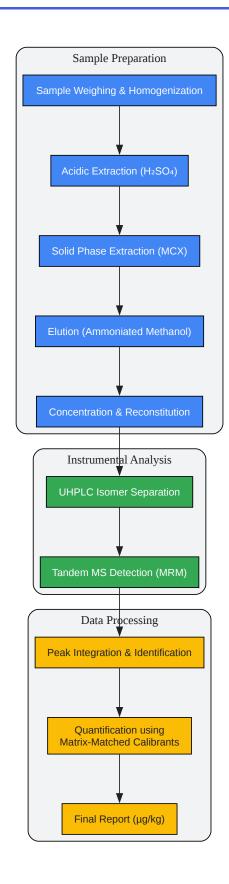
- Extraction: Weigh 2 g of a homogenized sample into a 50 mL centrifuge tube. Add 10 mL of 0.05 M sulfuric acid. Vortex thoroughly and extract using an ultrasonic bath for 30 minutes.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes. Collect the supernatant.



- SPE Conditioning: Condition an Oasis MCX SPE cartridge with 3 mL of methanol followed by 3 mL of water.
- Loading: Load the extracted supernatant onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 30-40% methanol to remove interferences.[2]
- Elution: Elute the target PAs and PANOs with 2 mL of 5% ammoniated methanol.
- Concentration & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 0.2 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).[2]
- Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter prior to injection.

Experimental Workflow





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Caption: General workflow for PA N-oxide analysis.[6]



Data and Results Chromatographic Conditions

Achieving separation of PANO isomers like **Echinatine N-oxide** requires careful optimization of the chromatographic system. A high-resolution reversed-phase column with a shallow gradient is typically effective.

Parameter	Recommended Conditions	
UHPLC System	Waters ACQUITY UPLC, Shimadzu LCMS-8060, or equivalent	
Analytical Column	ACQUITY UPLC HSS T3 (2.1 mm \times 100 mm, 1.8 μ m)[2]	
Mobile Phase A	Water + 0.1% Formic Acid[2]	
Mobile Phase B	Methanol + 0.1% Formic Acid[2]	
Flow Rate	0.3 mL/min[2]	
Column Temperature	40 °C[2]	
Injection Volume	3 μL[2]	
Gradient Program	0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B[2]	

Mass Spectrometry Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for detection in complex matrices.



Parameter Recommended Conditions	
Ionization Mode	Electrospray Ionization, Positive (ESI+)
Capillary Voltage	3.0 - 3.5 kV
Source Temperature	120 - 150 °C
Desolvation Temp.	350 - 500 °C
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

Quantitative Performance

The method's performance should be validated according to regulatory guidelines, assessing linearity, recovery, repeatability, and limits of quantification (LOQ).



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Typical LOQ (μg/kg or ng/g)
Intermedine N-oxide	316.2	138.1 / 120.1	0.1 - 1.2
Lycopsamine N-oxide	316.2	138.1 / 120.1	0.1 - 1.2
Echinatine N-oxide	316.2	138.1 / 120.1	0.1 - 1.2
Rinderine N-oxide	316.2	138.1 / 120.1	0.1 - 1.2
Echimidine N-oxide	398.2	138.1 / 120.1	0.1 - 1.2

Note: MRM transitions and LOQs are representative and should be empirically determined. Some isomers, like Intermedine N-oxide and Lycopsamine N-oxide, are often quantified as a sum due to co-elution.[1][2]

Discussion

[7]

The primary challenge in this analysis is the chromatographic separation of diastereomeric pairs. While some methods report co-elution of certain isomers (e.g., Rinderine and Echinatine), others have successfully separated them.[2][7] The use of a high-resolution column like the HSS T3 is crucial, as it is designed for enhanced retention of polar compounds under reversed-phase conditions.[2] The slow, extended gradient program allows for subtle differences in polarity between the isomers to be exploited, leading to improved resolution.

The sample preparation procedure utilizing mixed-mode cation exchange SPE is highly effective for cleaning up diverse and complex food matrices, significantly reducing matrix effects that can interfere with quantification.[7]



Conclusion

The described UHPLC-MS/MS method provides a sensitive and selective protocol for the separation and quantification of **Echinatine N-oxide** and its isomers in relevant matrices. The combination of a high-resolution C18 column, a carefully optimized gradient, and a robust SPE cleanup procedure allows for reliable analysis that can meet regulatory requirements for food safety and toxicological assessment. Researchers can adapt this protocol as a starting point for the development of validated methods for their specific applications.

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